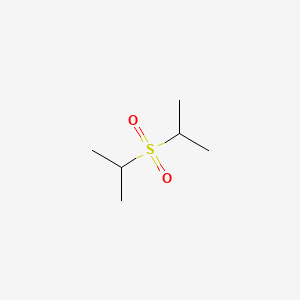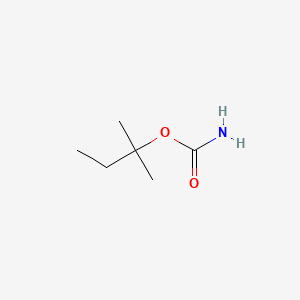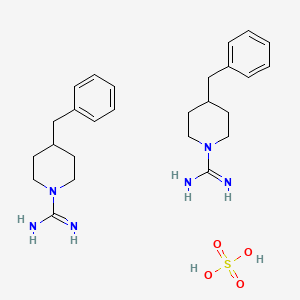
Isopropyl sulfone
Descripción general
Descripción
Isopropyl sulfone is a chemical compound with the linear formula C6H14O2S . It is also known as Ethyl Isopropyl Sulfone .
Molecular Structure Analysis
The molecular structure of Isopropyl sulfone consists of 6 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 150.241 .Chemical Reactions Analysis
Sulfones, including Isopropyl sulfone, have been found to participate in various chemical reactions. For instance, they can participate in Pd-catalysed Suzuki–Miyaura type reactions . They can also be used in the development of metal and photocatalytic methods for selective functionalization of unsaturated C–C bonds .Physical And Chemical Properties Analysis
Isopropyl sulfone is a liquid at room temperature . It has a high thermal resistance and strength properties in a wide range of temperatures (–50…+220°C), classifying them as high-performance polymers .Aplicaciones Científicas De Investigación
Organic Synthesis
- Radical Allylation: Allyl isopropyl sulfones are effective in the radical addition of xanthates to α-branched allyl sulfones. This method assembles highly functionalized structures under mild conditions using affordable substrates and reagents (Charrier & Zard, 2008).
Environmental Science
- Water Treatment: Isopropyl alcohol, found in some semiconductor wastewaters, can negatively affect membrane flux in reverse osmosis membranes used for removing contaminants like perfluorooctane sulfonate (PFOS) (Tang et al., 2006).
Energy Storage
Electrolytes for Lithium-Ion Batteries
Isopropyl methyl sulfone-based electrolytes show promise in high voltage cathode materials for lithium-ion batteries, contributing to increased energy density. These sulfones, however, have issues with high viscosity and compatibility with graphitic anode materials (Hilbig et al., 2017).
Oxidation Stability in Electrolytes
The oxidation stability of sulfone-based electrolytes for lithium-ion batteries is significantly influenced by the substituent group's structure, with isopropyl-substituted sulfones showing improved stability (Su et al., 2016).
Material Science
Sulfonyl-(Thio)ureas Synthesis
Isopropyl sulfone is used in the mechanochemical synthesis of sulfonyl-(thio)ureas, including anti-diabetic drugs like tolbutamide and glibenclamide (Tan et al., 2014).
Thermal Stabilization of Polypropylene Fibers
Isopropyl sulfone is involved in the sulfonation treatment of isotactic polypropylene fibers to enhance their thermal stability before carbonization, crucial for developing advanced materials (Karacan & Benli, 2012).
Protective Groups in Complex Sulfonates Synthesis
The use of isopropyl sulfone as a protective group facilitates the construction of complex sulfonate-containing analogs in pharmaceutical chemistry (Xie & Widlanski, 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The field of sulfone chemistry is rapidly evolving. Recent developments include the use of sulfones in catalytic desulfitative C–C and C–X bond formation . Furthermore, novel emerging technologies for a more sustainable sulfone synthesis are being explored . These advancements could pave the way for new applications of Isopropyl sulfone in the future.
Propiedades
IUPAC Name |
2-propan-2-ylsulfonylpropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDULHUHNYHJYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208199 | |
| Record name | Isopropyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl sulfone | |
CAS RN |
595-50-6 | |
| Record name | 2-[(1-Methylethyl)sulfonyl]propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPYL SULFONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4'-Methoxy[1,1'-biphenyl]-2,5-diol](/img/structure/B3054228.png)
![8-(Methylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3054232.png)







